molecular formula C16H14N2O B11711217 N-(4-methoxyphenyl)quinolin-4-amine

N-(4-methoxyphenyl)quinolin-4-amine

Cat. No.: B11711217
M. Wt: 250.29 g/mol
InChI Key: XEXJCSNBUIARJF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)quinolin-4-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)quinolin-4-amine typically involves the reaction of 4-chloroquinoline with 4-methoxyaniline under specific conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic aromatic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By binding to these kinases, the compound can disrupt the signaling processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the methoxy group enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C16H14N2O/c1-19-13-8-6-12(7-9-13)18-16-10-11-17-15-5-3-2-4-14(15)16/h2-11H,1H3,(H,17,18)

InChI Key

XEXJCSNBUIARJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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